2-Chloro-N'-3'-(3-chlorophenyl)nicotinamide
Overview
Description
2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of nicotinamide, which is an amide of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 3-chloroaniline. The reaction is carried out in a solvent such as dichloromethane at room temperature. The mixture is stirred overnight, and the solvent is then evaporated to yield the crude product. The solid product is recrystallized from ethanol to obtain pure 2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides, while oxidation reactions could lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain bacterial enzymes, disrupting their normal function and leading to antibacterial effects. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-Chloro-N’-3’-(3-chlorophenyl)nicotinamide is unique due to the specific positioning of the chlorine atoms on both the nicotinamide and phenyl rings. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-3-1-4-9(7-8)16-12(17)10-5-2-6-15-11(10)14/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGNIWLKSIIHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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